5-Formyl-2-methoxybenzoic acid
Overview
Description
5-Formyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C9H8O4 . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formyl-2-methoxybenzoic acid can be synthesized through multiple routes. One common method involves the formylation of salicylic acid followed by methylation. Alternatively, the methylation of salicylic acid can be followed by formylation. The Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid, is often employed for the formylation step .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 5-Carboxy-2-methoxybenzoic acid.
Reduction: 5-Hydroxymethyl-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which 5-Formyl-2-methoxybenzoic acid exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Methoxy-2-formylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 5-Formyl-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-formyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPGMWNBQKNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398006 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84923-70-6 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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